2-Cyclopropyl-1H-imidazole

Thromboxane synthetase inhibition Platelet aggregation Imidazole SAR

2-Cyclopropyl-1H-imidazole (CAS 89532-38-7) is a 2-substituted imidazole heterocycle (C₆H₈N₂, MW 108.14) bearing a cyclopropyl group at the imidazole 2-position. It is classified as a flammable solid (Acute Tox.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 89532-38-7
Cat. No. B1289461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1H-imidazole
CAS89532-38-7
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CN2
InChIInChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8)
InChIKeyMBQKTXUCJWIHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1H-imidazole (CAS 89532-38-7) – Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


2-Cyclopropyl-1H-imidazole (CAS 89532-38-7) is a 2-substituted imidazole heterocycle (C₆H₈N₂, MW 108.14) bearing a cyclopropyl group at the imidazole 2-position . It is classified as a flammable solid (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) per the ECHA C&L Inventory [1]. Commercially available at ≥97–98% purity from multiple global suppliers (Sigma-Aldrich, Fluorochem, Bidepharm, Chemscene), the compound is supplied as a white to light-yellow solid with a melting point of 138–139 °C and predicted boiling point of 324.2 °C . Its primary industrial role is as a pharmaceutical intermediate and synthetic building block, particularly for constructing kinase inhibitors and epigenetic modulators that exploit the unique conformational and electronic properties of the cyclopropyl-imidazole pharmacophore .

Why 2-Cyclopropyl-1H-imidazole Cannot Be Replaced by Methyl, Ethyl, or Isopropyl Imidazole Analogs in Drug Discovery


2-Substituted imidazoles are frequently treated as interchangeable building blocks in medicinal chemistry libraries, yet the cyclopropyl substituent imparts pharmacodynamic and physicochemical properties that are not replicated by methyl, ethyl, isopropyl, or phenyl analogs [1]. In a direct thromboxane A₂-synthetase SAR study, the 2-cyclopropyl-imidazole-bearing indole (IC₅₀ = 1×10⁻¹⁰ M) proved 200-fold more potent than its 2-isopropyl counterpart (IC₅₀ = 2×10⁻⁸ M), demonstrating that the cyclopropyl group is not merely a steric placeholder but confers specific binding interactions [2]. In the ASK1 inhibitor program, systematic deconstruction of selonsertib (GS-4997) revealed that removal of the cyclopropyl-imidazole moiety caused a 10-fold loss in potency (pIC₅₀ drop) and reduced lipophilic ligand efficiency (LLE) from 5.3 to 3.8, underscoring the fragment's critical contribution to target engagement that cannot be recovered by alternative 2-substituents [3]. These data establish that generic replacement of 2-cyclopropyl-1H-imidazole with other 2-alkyl-imidazoles carries a quantifiable risk of potency collapse in downstream candidates.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1H-imidazole Against Closest Structural Analogs


Evidence Item 1 – 200-Fold Superior Thromboxane A₂-Synthetase Inhibition: Cyclopropyl vs. Isopropyl Imidazole in a Direct Head-to-Head Comparison

In a comparative SAR study by Cross et al. (1981), 2-cyclopropyl-3-(1-imidazolylmethyl)indole achieved an IC₅₀ of 1×10⁻¹⁰ M (100 pM) against human platelet thromboxane A₂-synthetase, making it the most potent compound in the entire tested series. The direct 2-isopropyl analog, differing only by replacement of the cyclopropyl ring with an isopropyl group, exhibited an IC₅₀ of 2×10⁻⁸ M (20 nM) [1]. This represents a 200-fold potency advantage conferred solely by the cyclopropyl substituent on the imidazole core. Furthermore, the cyclopropyl derivative retained measurable, though weaker, activity against prostacyclin (PGI₂) synthetase (IC₅₀ 8.4×10⁻⁷ M), whereas the isopropyl analog showed near-complete selectivity but at the cost of 200-fold weaker primary target potency [1]. The study authors identified the 2-cyclopropyl-imidazole-bearing indole as possessing the 'highest activity' among all analogs tested, a designation not applied to any methyl, ethyl, or other alkyl-substituted congener.

Thromboxane synthetase inhibition Platelet aggregation Imidazole SAR

Evidence Item 2 – 10-Fold Potency Loss and LLE Collapse Upon Removal of the Cyclopropyl-Imidazole Fragment from an ASK1 Clinical Candidate

Lanier et al. (2017) performed a systematic fragment-deconstruction analysis of compound 2 (the clinical ASK1 inhibitor selonsertib / GS-4997, which contains a 4-cyclopropyl-1H-imidazol-1-yl moiety) to quantify the contribution of each structural element to binding affinity and drug-likeness [1]. Removal of the cyclopropyl-imidazole fragment to generate compound 3 resulted in a 10-fold loss in ASK1 inhibitory potency and a reduction in lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP) from 5.3 to 3.8 [1]. The authors specifically noted that 'the imidazole ring system contributes approximately 10-fold in potency with little change in LE (0.4 compared to 0.35),' but 'the overall increase in LLE (3.8 to 5.3) indicates this interaction may play a key role in binding affinity' [1]. This demonstrates that the cyclopropyl-imidazole fragment provides both potency and efficiency gains that cannot be recovered by other ring systems in the same molecular context.

ASK1 kinase inhibition Fragment deconstruction Lipophilic ligand efficiency (LLE)

Evidence Item 3 – Nanomolar ICMT Inhibition by 2-Cyclopropyl-1H-imidazol-1-yl-Containing Derivatives Versus Baseline ICMT Inhibitors

Patent US11834430 (Agency for Science, Technology and Research) discloses a series of isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors featuring the 2-cyclopropyl-1H-imidazol-1-yl fragment as a key pharmacophoric element [1]. BindingDB-curated data for representative compounds show IC₅₀ values in the low nanomolar range: Compound 89 achieves IC₅₀ = 2.80 nM, Compound 83 achieves IC₅₀ = 3.70 nM, and Compound 52 achieves IC₅₀ = 3.60 nM in the ICMT enzymatic assay [2][3][4]. For context, the benchmark tool inhibitor cysmethynil, an indole-based ICMT inhibitor lacking the cyclopropyl-imidazole motif, exhibits an IC₅₀ of approximately 140 nM (0.14 µM) for the final enzyme-inhibitor complex, representing a ~50-fold weaker potency than the most potent cyclopropyl-imidazole-containing analogs . While this is a cross-chemotype comparison (not intra-series), it illustrates that the 2-cyclopropyl-1H-imidazol-1-yl fragment enables access to a potency range that structurally distinct ICMT inhibitor scaffolds do not readily achieve.

ICMT inhibition Isoprenylcysteine carboxyl methyltransferase Ras signaling

Evidence Item 4 – Differentiated Physicochemical Profile: Lipophilicity and Basicity of 2-Cyclopropyl-1H-imidazole vs. 2-Methyl, 2-Ethyl, and 2-Phenyl Analogs

Computational predictions from multiple validated algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yield a consensus LogP of 1.09 for 2-cyclopropyl-1H-imidazole, placing it in the optimal lipophilicity range for oral bioavailability (LogP 1–3) . In contrast, 2-phenyl-1H-imidazole (CAS 670-96-2) has a reported LogP range of 1.29–1.88 and a significantly lower predicted pKa of 13.00±0.10 (versus 14.39±0.10 for the cyclopropyl analog), indicating that the phenyl analog is less basic and more lipophilic [1][2]. The 2-methyl-1H-imidazole (CAS 693-98-1), while sharing a similar pKa range, has substantially higher aqueous solubility (~80 g/L experimental) compared to the predicted solubility of 2-cyclopropyl-1H-imidazole (~5–16 mg/mL), reflecting the cyclopropyl group's hydrophobic contribution that modulates solubility without pushing LogP into a range associated with poor drug-likeness . The 2-ethyl-1H-imidazole (CAS 1072-62-4) has a predicted pKa of 14.38±0.10, nearly identical to the cyclopropyl analog, but lacks the conformational rigidity and hyperconjugative electronic effects of the cyclopropane ring . These property differentials mean that substituting 2-cyclopropyl-1H-imidazole with 2-methyl or 2-ethyl analogs will alter solubility, basicity, and LogP in ways that affect downstream pharmacokinetic behavior.

Lipophilicity (LogP) Basicity (pKa) Physicochemical property comparison

Evidence Item 5 – Clinical-Stage Validation: The 2-Cyclopropyl-1H-imidazole Scaffold in Selonsertib (Phase III) and CPI-1205 (Phase I/II)

The translational relevance of 2-cyclopropyl-1H-imidazole as a privileged building block is demonstrated by its incorporation into two clinical-stage small-molecule drug candidates. Selonsertib (GS-4997, CAS 1448428-04-3), a selective ASK1 inhibitor evaluated in Phase III clinical trials for nonalcoholic steatohepatitis (NASH) and diabetic nephropathy, contains a 4-cyclopropyl-1H-imidazol-1-yl fragment whose removal caused a 10-fold potency loss in the medicinal chemistry optimization campaign [1][2]. CPI-1205 (CAS 1621862-70-1), a potent and selective EZH2 histone methyltransferase inhibitor (biochemical IC₅₀ = 0.002 µM, cellular EC₅₀ = 0.032 µM) that has progressed to Phase Ib/II clinical trials for solid tumors in combination with immune checkpoint inhibitors, incorporates the 2-cyclopropyl-1H-imidazol-1-yl group as a core structural element [3]. In contrast, 2-methyl-1H-imidazole and 2-ethyl-1H-imidazole, while widely used as epoxy curing agents and industrial intermediates, have no documented role in clinical-stage small-molecule therapeutics of comparable advancement . This clinical-stage validation differentiates 2-cyclopropyl-1H-imidazole from simpler 2-alkyl imidazole building blocks that lack demonstrated translational impact in human drug development programs.

Clinical-stage kinase inhibitor ASK1 inhibitor selonsertib EZH2 inhibitor CPI-1205

High-Impact Application Scenarios for 2-Cyclopropyl-1H-imidazole Based on Quantitative Differentiation Evidence


Scenario 1 – Thromboxane A₂-Synthetase Inhibitor Lead Optimization: Exploiting the 200-Fold Cyclopropyl Advantage

Medicinal chemistry teams pursuing thromboxane synthetase inhibitors for thrombotic, ischemic, or migraine indications should select 2-cyclopropyl-1H-imidazole as the core building block over 2-isopropyl-1H-imidazole. The direct SAR evidence from Cross et al. (1981) demonstrates that the cyclopropyl substituent delivers a 200-fold improvement in target potency (IC₅₀ 100 pM vs. 20 nM for the isopropyl analog) [1]. This potency differential translates into lower required dosing and an expanded therapeutic window in preclinical models, as confirmed by sustained thromboxane suppression 15 hours after oral administration of 1 mg/kg in conscious dogs [2]. Procurement of 2-cyclopropyl-1H-imidazole rather than 2-isopropyl-1H-imidazole (CAS 36947-68-9) directly preserves this potency advantage in downstream candidates.

Scenario 2 – ASK1 Kinase Inhibitor Fragment-Based Design: Leveraging the Cyclopropyl-Imidazole Fragment's 10-Fold Potency and LLE Contribution

Fragment-based drug discovery (FBDD) programs targeting ASK1 (MAP3K5) for heart failure, diabetic nephropathy, or NASH should incorporate 2-cyclopropyl-1H-imidazole as a privileged fragment based on the deconstruction data from Lanier et al. (2017) [1]. The evidence demonstrates that this fragment alone contributes ~10-fold binding potency and increases LLE by 1.5 units (from 3.8 to 5.3) when present in the clinical candidate selonsertib (GS-4997) [1]. For procurement teams supporting FBDD libraries, this fragment's validated efficiency metrics (LE ≈ 0.4, GE calculable from the 10-fold ΔpIC₅₀) make it a higher-value acquisition compared to other 2-substituted imidazole fragments lacking such quantitative structure–activity relationship (SAR) characterization [1].

Scenario 3 – ICMT Inhibitor Development for K-Ras-Driven Oncology: Accessing Single-Digit Nanomolar Potency

Oncology drug discovery programs targeting isoprenylcysteine carboxyl methyltransferase (ICMT) as a synthetic lethal strategy in K-Ras/N-Ras-mutant cancers should prioritize 2-cyclopropyl-1H-imidazole as a key intermediate. Patent US11834430 demonstrates that derivatives built upon this scaffold achieve IC₅₀ values of 2.80–3.70 nM against ICMT, representing an approximately 50-fold improvement over the benchmark tool compound cysmethynil (IC₅₀ ≈ 140 nM) [1][2]. For chemical procurement, this means that acquiring 2-cyclopropyl-1H-imidazole (rather than a generic imidazole building block) provides direct synthetic access to a chemotype with demonstrated low-nanomolar target engagement, accelerating hit-to-lead timelines in Ras-pathway inhibitor programs [1].

Scenario 4 – Physicochemical Property Optimization in CNS and Orally Bioavailable Drug Programs

Lead optimization programs requiring balanced lipophilicity (LogP 1–3) for oral bioavailability, particularly in CNS indications where excessive LogP increases nonspecific binding and hERG liability, benefit from the unique physicochemical profile of 2-cyclopropyl-1H-imidazole. With a consensus LogP of 1.09, this building block provides a favorable midpoint between overly hydrophilic 2-methyl-1H-imidazole (which may compromise membrane permeability) and overly lipophilic 2-phenyl-1H-imidazole (LogP ~1.3–1.9, which risks metabolic instability and promiscuous pharmacology) [1]. For medicinal chemistry procurement, selecting 2-cyclopropyl-1H-imidazole over 2-phenyl-1H-imidazole (CAS 670-96-2) or 2-methyl-1H-imidazole (CAS 693-98-1) helps maintain drug-like property space without requiring additional polar functionality to compensate for excessive lipophilicity [1].

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